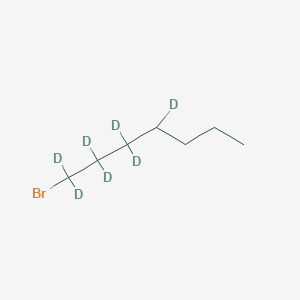

1-Bromoheptane-5,5,6,6,7,7,7-d7

Description

Significance of Stable Isotope Labeling in Contemporary Organic Chemistry

Stable isotope labeling is a powerful technique that involves the substitution of an atom in a molecule with its non-radioactive (stable) isotope. fiveable.mewikipedia.org Common stable isotopes employed in organic chemistry include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com This substitution creates a "labeled" compound that is chemically identical to its unlabeled counterpart but possesses a different mass. This mass difference allows researchers to track the molecule's fate in chemical reactions and biological processes using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. fiveable.mewikipedia.org

The applications of stable isotope labeling are vast and impactful. In mechanistic studies, it helps elucidate the step-by-step pathways of chemical reactions. symeres.com In drug metabolism and pharmacokinetic (DMPK) studies, deuterated compounds serve as invaluable tools to understand how drugs are absorbed, distributed, metabolized, and excreted by the body. symeres.comnih.gov Furthermore, stable isotope-labeled compounds are crucial for quantitative analysis, acting as internal standards to improve the accuracy and precision of measurements in fields ranging from environmental analysis to proteomics. symeres.com

Conceptual Framework of Deuterium Incorporation in Long-Chain Alkyl Halides

Long-chain alkyl halides, such as bromoheptane, are fundamental building blocks in organic synthesis. nih.gov The incorporation of deuterium into these molecules follows established principles of synthetic organic chemistry. symeres.com One common method involves using a deuterated starting material in a synthetic sequence. symeres.com For instance, a deuterated alcohol can be converted to the corresponding deuterated alkyl bromide. Alternatively, hydrogen-deuterium exchange reactions can be employed, where protons in the molecule are replaced with deuterons from a deuterium source, often catalyzed by a metal. nih.gov

The placement of deuterium atoms at specific positions within the alkyl chain, as in 1-Bromoheptane-5,5,6,6,7,7,7-d7, is a deliberate design choice. This specific labeling pattern can be used to investigate the kinetic isotope effect (KIE), where the rate of a reaction is altered by isotopic substitution at or near the bond being broken. libretexts.org The C-D bond is stronger than the C-H bond, and this difference can provide insights into reaction mechanisms. libretexts.org

Research Trajectories and Academic Relevance of this compound within Chemical Sciences

This compound is a specialized chemical tool with significant academic and research relevance. Its primary utility lies in its application as an internal standard for analytical measurements and as a tracer in various studies. The presence of seven deuterium atoms at the end of the heptyl chain provides a distinct mass signature, making it easily distinguishable from its unlabeled analog in mass spectrometry.

This deuterated compound can be used to:

Trace metabolic pathways: By introducing it into a biological system, researchers can follow its transformation and identify its metabolites.

Investigate reaction mechanisms: The specific placement of deuterium allows for the study of isotope effects in reactions involving the C5, C6, and C7 positions.

Serve as a quantitative standard: In environmental and toxicological studies, it can be used as an internal standard to accurately quantify the levels of unlabeled 1-bromoheptane (B155011) or related compounds.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| Chemical Formula | C₇H₈D₇Br |

| Molecular Weight | 186.14 g/mol cdnisotopes.com |

| CAS Number | 1219802-55-7 cdnisotopes.comlgcstandards.comclearsynth.com |

| Synonyms | 7-bromo-1,1,1,2,2,3,3-heptadeuterioheptane lgcstandards.com |

| Isotopic Enrichment | 98 atom % D cdnisotopes.com |

| Physical State | Flammable Liquid cdnisotopes.com |

| Storage Conditions | Room temperature cdnisotopes.com |

This data is based on available information and may vary between suppliers.

Synthesis and Manufacturing

The synthesis of this compound involves multi-step organic reactions. A plausible synthetic route would start with a commercially available deuterated precursor. For example, a deuterated Grignard reagent could be reacted with a suitable electrophile to construct the carbon skeleton, followed by functional group transformations to introduce the bromine atom at the C1 position.

Purification of the final product is critical to ensure high isotopic and chemical purity. This is typically achieved through techniques such as distillation and column chromatography. The purity is then verified using analytical methods like NMR spectroscopy and mass spectrometry.

Use in Scientific Research

The primary application of this compound in scientific research is as a labeled internal standard. In quantitative mass spectrometry, an internal standard is a known amount of a compound added to a sample to correct for variations in sample preparation and instrument response. By using the deuterated version of the analyte, the physical and chemical properties are nearly identical, leading to more accurate and reliable quantification.

For instance, in a study monitoring the environmental fate of 1-bromoheptane, a known amount of this compound would be added to the environmental samples (e.g., water, soil). When the samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), the deuterated standard and the unlabeled analyte will separate similarly but will be detected at different mass-to-charge ratios. The ratio of the signals allows for precise calculation of the concentration of the unlabeled 1-bromoheptane.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show the absence of signals corresponding to the protons at the C5, C6, and C7 positions, confirming the location of the deuterium labels. ¹³C NMR would show the characteristic signals for the seven carbon atoms, with the signals for the deuterated carbons potentially showing splitting due to coupling with deuterium.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated molecule (approximately 186 amu), which is 7 mass units higher than that of unlabeled 1-bromoheptane. cdnisotopes.com

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1,1,2,2,3,3,4-heptadeuterioheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3/i4D,5D2,6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXKDWGTSHCFPP-FKODDHCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(CCC)C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Application of 1 Bromoheptane 5,5,6,6,7,7,7 D7 in Mechanistic Organic Chemistry

Elucidation of Primary Kinetic Isotope Effects (KIE) on C-Br Bond Cleavage Processes

A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. libretexts.org In the context of 1-Bromoheptane-5,5,6,6,7,7,7-d7, the deuterium (B1214612) atoms are not directly attached to the carbon bearing the bromine. Therefore, any observed deuterium KIE in reactions involving C-Br bond cleavage would technically be a secondary kinetic isotope effect. iupac.org However, these effects are still crucial for understanding the processes centered around C-Br bond cleavage.

Primary KIE Studies in Concerted Elimination (E2) Reactions Involving this compound

The E2 (bimolecular elimination) reaction is a concerted process where a base removes a proton from a carbon adjacent (β-position) to the leaving group, and the leaving group departs simultaneously, forming a double bond. libretexts.orgfiveable.me For a true primary KIE to be observed in an E2 reaction, the deuterium would need to be on the β-carbon (C2), as that C-H/C-D bond is broken in the rate-determining step. libretexts.org

In the case of this compound, the deuterium atoms are on carbons C5, C6, and C7, which are remote from the reaction center (C1 and C2). Therefore, one would not expect a significant primary KIE. Any observed effect would be a small, secondary KIE, reflecting subtle electronic or steric changes in the transition state caused by the remote isotopic substitution. These effects are generally very small and difficult to measure accurately.

To illustrate a true primary KIE in an E2 reaction, consider the reaction of 2-bromopropane (B125204) versus its deuterated counterpart, where deuterium is at the β-position.

| Reactant | Base | kH/kD | Mechanism Indicated |

| CH₃CH(Br)CH₃ | NaOEt | 6.7 libretexts.org | E2 (C-H bond broken in RDS) |

| CH₃CH(Br)CD₃ | NaOEt |

This table demonstrates a significant primary KIE, providing strong evidence that the β-C-H bond is broken in the rate-determining step, a hallmark of the E2 mechanism. libretexts.orglibretexts.org

Kinetic Analysis of Nucleophilic Substitution (SN1/SN2) Pathways with Deuterated Heptyl Bromides

Nucleophilic substitution reactions, SN1 and SN2, are fundamental processes where a nucleophile replaces a leaving group. chemicalnote.comimgroupofresearchers.com The use of deuterated substrates like this compound can help distinguish between these two pathways by analyzing secondary kinetic isotope effects.

SN2 Reaction: This is a single-step, concerted mechanism where the nucleophile attacks as the leaving group departs. libretexts.org The rate is dependent on both the substrate and the nucleophile. imgroupofresearchers.com Isotopic substitution at a position remote from the reaction center, as in this compound, would result in a negligible KIE (kH/kD ≈ 1). The transition state is crowded, and any minor steric or electronic effects from remote deuterium substitution are generally too small to measure.

SN1 Reaction: This is a two-step mechanism involving the formation of a carbocation intermediate in the slow, rate-determining step. chemicalnote.commasterorganicchemistry.com The rate depends only on the substrate concentration. chemicalnote.com Secondary KIEs can be significant in SN1 reactions, even with remote deuterium substitution, due to hyperconjugation. princeton.edu

Investigation of Secondary Kinetic Isotope Effects at Deuterated Positions Remote from the Reaction Center

Secondary KIEs occur when the isotopic substitution is at a position where bonds are not being broken or formed in the rate-determining step. iupac.org These effects, though smaller than primary KIEs, provide valuable insight into the transition state structure. wikipedia.orgprinceton.edu

Role of Hyperconjugation in Transition State Stabilization in Deuterated Systems

Hyperconjugation is the interaction of electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital, which stabilizes the system. libretexts.org In the context of an SN1 reaction of an alkyl halide, the transition state has developing positive charge on the α-carbon, resembling a carbocation.

A C-H bond is a better electron donor for hyperconjugation than the stronger, lower-energy C-D bond. princeton.edu In this compound, the C-D bonds at C5, C6, and C7 are too remote to have a direct hyperconjugative effect on a carbocation at C1. However, if we consider a related secondary system that could form a carbocation at C2, β-deuterium substitution (at C3) would lead to a measurable secondary KIE. The weaker hyperconjugative stabilization from C-D bonds would destabilize the carbocation intermediate relative to the non-deuterated analog, slowing the reaction and resulting in a normal KIE (kH/kD > 1). princeton.edu Typical β-secondary KIEs for SN1 reactions are in the range of 1.1 to 1.3. wikipedia.org

| Isotope Position | Reaction Type | Typical kH/kD | Primary Reason |

| α-secondary | SN1 | ~1.1 - 1.25 princeton.edu | Rehybridization (sp³ → sp²) |

| β-secondary | SN1 | ~1.1 - 1.2 princeton.edu | Hyperconjugation |

| α-secondary | SN2 | ~0.95 - 1.05 princeton.edu | Steric effects/vibrational changes |

This table illustrates typical secondary KIE values and their mechanistic origins for nucleophilic substitution reactions.

Steric Contributions to Secondary Isotope Effects in Alkane Reactivity

A C-D bond is slightly shorter and has a smaller vibrational amplitude than a C-H bond, making a deuterium atom effectively less sterically demanding than a hydrogen atom. gmu.edu This difference can lead to a "steric isotope effect." In reactions where the transition state is sterically crowded, substituting H with D can sometimes accelerate the reaction, leading to an inverse KIE (kH/kD < 1). gmu.edu For example, in a sterically hindered SN2 reaction, replacing hydrogens on the substrate with deuterium could slightly reduce steric hindrance for the incoming nucleophile, potentially increasing the rate. princeton.edu However, these steric effects are generally small and can be influenced or overshadowed by other factors like hyperconjugation. gmu.edunih.gov

Deuterium as a Mechanistic Probe for Molecular Rearrangements and Intramolecular Processes

Deuterium labeling is an indispensable tool for tracing the pathways of atoms during molecular rearrangements. researchgate.net In reactions involving carbocation intermediates, such as SN1 or E1, rearrangements like hydride or alkyl shifts are common.

If 1-bromoheptane (B155011) were to undergo a reaction that forms a primary carbocation at C1 (a high-energy intermediate), it could rearrange to a more stable secondary carbocation via a hydride shift. If the substrate were specifically labeled, for example, 1-Bromoheptane-2,2-d2, the location of the deuterium atoms in the final product mixture would reveal the extent and nature of the rearrangement.

For this compound, the deuterium label is at the end of the chain. While a direct 1,2-hydride shift from C5 to a carbocation at C1 is not feasible, more complex, multi-step rearrangements could potentially scramble the positions of the deuterium atoms. By analyzing the final product distribution using techniques like NMR spectroscopy or mass spectrometry, chemists can map the movement of the deuterium label and thereby deduce the rearrangement mechanism. libretexts.org Such studies are critical for understanding complex reaction cascades in organic and organometallic chemistry. researchgate.netresearchgate.net

Solvent Isotope Effects in Reaction Kinetics of this compound Transformations

The study of solvent isotope effects (SIEs) is a powerful tool for elucidating the role of the solvent in a chemical reaction's mechanism. ezeri.lv This is typically achieved by comparing the rate of a reaction in a standard protic solvent, such as water (H₂O) or methanol (B129727) (CH₃OH), with the rate in its deuterated counterpart, like deuterium oxide (D₂O) or methanol-d4 (B120146) (CD₃OD). ezeri.lv For a substrate like this compound, which does not have exchangeable protons, the SIE primarily reveals the extent to which the solvent is involved in the rate-determining step, for instance, as a nucleophile or as a catalyst in proton transfer.

Transformations of 1-bromoheptane, such as solvolysis, can proceed through different mechanisms (e.g., Sₙ1 or Sₙ2), and the SIE can help distinguish between them.

Sₙ1 Mechanism: In an Sₙ1 reaction, the rate-determining step is the unimolecular formation of a carbocation. The solvent acts as a nucleophile in a subsequent, faster step. In this case, the SIE (kH/kD) is expected to be small and close to unity.

Sₙ2 Mechanism: In an Sₙ2 reaction, the solvent molecule acts as a nucleophile in the bimolecular rate-determining step. The transition state involves the solvent, and changes in the hydrogen bonding network between the bulk solvent and the transition state can lead to a measurable SIE.

Acid/Base Catalysis: If the reaction involves a pre-equilibrium step where a proton is transferred from the solvent to the substrate (specific acid catalysis), an inverse solvent isotope effect (kH/kD < 1) is often observed. ezeri.lv This is because the O-D bond in D₃O⁺ is stronger than the O-H bond in H₃O⁺, leading to a higher concentration of the protonated (or deuterated) substrate in the deuterated solvent, which can accelerate the reaction if this pre-equilibrium is followed by a slower rate-determining step. ezeri.lv

The interpretation of SIEs relies on the fractionation factor (φ), which quantifies the preference of a deuterium isotope to be in one chemical environment over another in an equilibrium state. ezeri.lv By analyzing the ratio of reaction rates in light versus heavy solvents, chemists can infer changes in solvation and the involvement of solvent molecules in the transition state of the reaction.

To illustrate how solvent isotope effects would be analyzed for a transformation of 1-bromoheptane, consider the hypothetical solvolysis reaction in both light water (H₂O) and heavy water (D₂O). The rate constants would be measured in each solvent to determine the SIE value.

Hypothetical Data: Solvent Isotope Effect in the Solvolysis of 1-Bromoheptane

This table presents hypothetical data for illustrative purposes to demonstrate the concept of the solvent isotope effect.

| Solvent | Reactant | Rate Constant (k) at 25°C (s⁻¹) | Solvent Isotope Effect (kH₂O/kD₂O) |

| H₂O | 1-Bromoheptane | 1.20 x 10⁻⁵ | 1.15 |

| D₂O | 1-Bromoheptane | 1.04 x 10⁻⁵ |

A small, normal isotope effect, as shown in the hypothetical data, would suggest a mechanism where the solvent has a slightly different interaction with the transition state compared to the ground state, but may not be acting as a covalent participant in the rate-determining step itself.

Advanced Spectroscopic Characterization and Analytical Applications of Deuterated Bromoalkanes

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Bromoheptane-5,5,6,6,7,7,7-d7

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. In the case of isotopically labeled compounds like this compound, NMR provides detailed information not only on the carbon-hydrogen framework but also on the precise location and effects of isotopic substitution.

In a standard ¹H NMR spectrum of unlabeled 1-bromoheptane (B155011), each methylene (B1212753) group (CH₂) presents a distinct signal, often as a complex multiplet due to coupling with adjacent protons. chemicalbook.comhuji.ac.il For this compound, the ¹H NMR spectrum simplifies significantly in the upfield region. The signals corresponding to protons at positions 5, 6, and 7 are absent, confirming successful deuteration at these sites.

The protons on carbon 4 (C4) are adjacent to the deuterated C5. Due to the smaller magnetogyric ratio of deuterium (B1214612) compared to protium, the coupling constant between hydrogen and deuterium (J-H,D) is significantly smaller than the corresponding proton-proton (J-H,H) coupling. This often results in a collapse of the expected multiplet for the C4 protons into a simpler pattern, or a finely split multiplet that may not be resolved in a standard experiment.

Broadband deuterium decoupling, an experimental technique analogous to proton decoupling in ¹³C NMR, can be employed. Irradiating the sample at the deuterium resonance frequency removes all ¹H-²H coupling, leading to a much simpler spectrum where the signal for the C4 protons would appear as a clean triplet, split only by the two protons on C3. This technique is invaluable for unambiguous signal assignment in partially deuterated molecules.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Position | Unlabeled 1-Bromoheptane (Approx. ppm) | 1-Bromoheptane-d7 (Approx. ppm) | Multiplicity (Decoupled) |

| H-1 | 3.40 | 3.40 | Triplet (t) |

| H-2 | 1.85 | 1.85 | Quintet |

| H-3 | 1.42 | 1.42 | Quintet |

| H-4 | 1.32 | 1.32 | Quintet (becomes Triplet) |

| H-5 | 1.30 | - | - |

| H-6 | 1.30 | - | - |

| H-7 | 0.89 | - | - |

Note: Chemical shifts are approximate and based on typical values for n-alkyl bromides. chemicalbook.comuq.edu.au The multiplicity of H-4 changes upon deuterium decoupling.

Deuterium (²H) NMR is a direct and powerful method for analyzing deuterated compounds. wikipedia.org Unlike ¹H NMR, which observes the absence of signals, ²H NMR directly detects the deuterium nuclei. For this compound, the ²H NMR spectrum would display distinct signals corresponding to the deuterium atoms at positions 5, 6, and 7. sigmaaldrich.com

The chemical shift range in ²H NMR is nearly identical to that of ¹H NMR, but the signals are typically broader. huji.ac.il This technique is exceptionally useful for:

Verification of Labeling: The presence of peaks in the ²H NMR spectrum provides direct evidence of deuteration. wikipedia.org

Site-Specific Analysis: The chemical shifts of the deuterium signals confirm the specific locations of the isotopes. For this compound, three main groups of signals would be expected for the -CD₂-CD₂-CD₃ moiety.

Quantitative Analysis: Under appropriate experimental conditions, the integrated areas of the ²H NMR signals are proportional to the number of deuterium atoms at each site. sigmaaldrich.com This allows for the precise determination of isotopic enrichment at each labeled position. A combination of ¹H and ²H NMR can yield highly accurate isotopic abundance values. nih.gov

In solid-state ²H NMR, the quadrupolar nature of the deuterium nucleus (spin I=1) provides information about the orientation and dynamics of the C-D bonds, offering insights into the conformational behavior of the alkyl chain. wikipedia.org

The substitution of hydrogen with deuterium induces small but measurable changes in the ¹³C NMR spectrum, known as deuterium-induced isotope shifts (DIS). rsc.orgrsc.org These shifts are typically upfield (to a lower ppm value) and their magnitude depends on the number of bonds separating the observed carbon from the deuterium atom. nih.gov

α-effect: The carbon directly bonded to deuterium (C5, C6, C7) will show the largest upfield shift.

β-effect: The carbon adjacent to the deuterated carbon (C4) will experience a smaller upfield shift.

γ and δ-effects: Carbons further away (C3, C2, etc.) will show progressively smaller, often negligible, shifts. rsc.org

Furthermore, the signals for the deuterated carbons (C5, C6, C7) will exhibit splitting due to one-bond carbon-deuterium coupling (¹J-C,D). The multiplicity of the signal follows the 2nI+1 rule, where n is the number of deuterium atoms and I is the spin of deuterium (I=1). Thus, a CD₂ group will appear as a quintet, and a CD₃ group as a septet. These couplings are often collapsed using deuterium decoupling for spectral simplification. The magnitude of ¹J-C,D is related to the corresponding ¹J-C,H coupling by the ratio of the gyromagnetic ratios of the two nuclei. rsc.org

Table 2: Expected ¹³C NMR Isotopic Effects in this compound

| Carbon Position | Expected Isotopic Shift (ppm) | Multiplicity (Coupled) |

| C-7 | Large Upfield (α-effect) | Septet |

| C-6 | Large Upfield (α-effect) | Quintet |

| C-5 | Large Upfield (α-effect) | Quintet |

| C-4 | Small Upfield (β-effect) | Singlet |

| C-3 | Negligible (γ-effect) | Singlet |

Mass Spectrometry (MS) of this compound

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺) of 1-bromoheptane is formed, which then undergoes fragmentation. chemguide.co.uk Common fragmentation pathways for bromoalkanes include the loss of the bromine atom and cleavage of C-C bonds. libretexts.orgnih.gov

For this compound, the molecular weight is increased by seven mass units compared to its unlabeled counterpart (one for each deuterium minus one for each hydrogen replaced). chemspider.com The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).

The analysis of fragment ions is particularly informative:

Deuterium Retention: Fragments that retain the terminal end of the chain will have a mass seven units higher than the corresponding fragments from unlabeled 1-bromoheptane. For example, cleavage of the C4-C5 bond would result in a deuterated propyl fragment ([C₃D₇]⁺) and a non-deuterated bromobutyl cation ([C₄H₈Br]⁺).

Deuterium Scrambling: In some cases, intramolecular hydrogen/deuterium migrations can occur in the molecular ion before fragmentation. This "scrambling" can lead to fragments where the deuterium is found at positions other than the original labeled sites, complicating spectral interpretation. However, for simple alkanes, fragmentation is often rapid and scrambling may be minimal. The presence of unexpected deuterated fragments can provide insight into the ion's gas-phase chemistry.

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio of ions with very high accuracy, allowing for the determination of their elemental composition. americanpharmaceuticalreview.com This is particularly valuable for isotopically labeled compounds. nih.gov

While low-resolution MS can confirm the nominal mass increase due to deuteration, HRMS can distinguish between ions of the same nominal mass but different elemental formulas. For this compound, HRMS can:

Confirm Elemental Composition: The exact measured mass of the molecular ion can be used to confirm the formula C₇H₈D₇Br.

Determine Isotopic Purity: By precisely measuring the relative intensities of the ion signals corresponding to molecules with different numbers of deuterium atoms (e.g., d₆, d₇, d₈), HRMS can provide a detailed and accurate assessment of the isotopic enrichment and distribution in the sample. nih.govacs.org This is crucial for applications where a high degree of isotopic purity is required.

Utility as an Internal Standard in Quantitative Chemical Analysis

In quantitative chemical analysis, particularly in methods coupled with mass spectrometry (MS) such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the use of an internal standard is crucial for achieving high precision and accuracy. clearsynth.comaptochem.com An internal standard is a compound of known concentration added to an unknown sample to correct for variations that can occur during sample preparation, injection, and analysis. thermofisher.comnih.gov

Stable isotope-labeled compounds, such as deuterated molecules, are considered the gold standard for use as internal standards. nih.govresearchgate.net this compound serves as an exemplary internal standard for the quantification of its non-deuterated analog, 1-bromoheptane, and other related alkyl halides. The ideal characteristics of a deuterated internal standard are well-embodied by this compound:

Similar Physical and Chemical Properties : Because the substitution of hydrogen with deuterium results in a minimal change to the molecule's electronic structure, the deuterated standard exhibits nearly identical physical and chemical characteristics to the analyte. researchgate.net This ensures it behaves similarly during extraction, derivatization, and chromatography, meaning it experiences the same procedural losses and has the same retention time as the target analyte. aptochem.comnih.gov

Mass Distinction : Despite its chemical similarity, 1-Bromoheptane-d7 is readily distinguished from the unlabeled analyte by a mass spectrometer. The seven deuterium atoms increase its molecular weight by seven mass units. This mass difference is significant enough to prevent signal overlap from the natural isotopic distribution of the analyte, allowing for clear and separate detection. aptochem.com

Correction for Matrix Effects : Complex sample matrices can suppress or enhance the ionization of an analyte in the mass spectrometer source, leading to inaccurate quantification. clearsynth.com Since the deuterated internal standard co-elutes with the analyte and has the same ionization response, it is affected by the matrix in the same way. aptochem.com By calculating the ratio of the analyte signal to the internal standard signal, these matrix effects are effectively canceled out, leading to robust and reliable results. clearsynth.com

This technique, known as isotope dilution mass spectrometry (IDMS), leverages the properties of compounds like 1-Bromoheptane-d7 to provide highly accurate and reproducible quantitative data, essential in fields ranging from environmental monitoring to pharmaceutical research. clearsynth.comthermofisher.com

| Ideal Internal Standard Property | Application in this compound |

|---|---|

| Chemically identical or highly similar to the analyte. | Minimal isotopic effect on reactivity; behaves like native 1-bromoheptane. |

| Co-elutes with the analyte in chromatography. | Nearly identical retention time to 1-bromoheptane ensures simultaneous analysis and correction. aptochem.com |

| Easily distinguishable by the detector. | Mass is 7 units higher than the analyte, providing clear separation in MS. aptochem.com |

| Corrects for sample loss and matrix effects. | Experiences the same variations as the analyte, allowing for accurate ratio-based quantification. clearsynth.com |

Infrared (IR) Spectroscopy: Vibrational Signatures of Carbon-Deuterium Bonds

Infrared (IR) spectroscopy is a powerful analytical technique that identifies functional groups and elucidates molecular structure by measuring the absorption of infrared radiation by a molecule's specific vibrational modes. missouri.eduunitechlink.com When a molecule absorbs IR radiation, its bonds stretch and bend at characteristic frequencies.

In a standard bromoalkane like 1-bromoheptane, the IR spectrum is dominated by strong absorption bands in the 2850-3000 cm⁻¹ region, which are characteristic of carbon-hydrogen (C-H) bond stretching vibrations. uomustansiriyah.edu.iq The introduction of deuterium in this compound causes a predictable and significant shift in the vibrational frequency of the labeled bonds.

The frequency of a vibrational mode is primarily dependent on the bond strength and the masses of the atoms involved. Since deuterium has approximately twice the mass of hydrogen, the carbon-deuterium (C-D) bond vibrates at a considerably lower frequency than a C-H bond. msu.edu The stretching vibrations for C-D bonds typically appear in the 2100-2200 cm⁻¹ range. This region of the IR spectrum is often "quiet," with few other functional groups absorbing, thus providing a clear and unambiguous window for observing the deuterated portion of the molecule.

The C-Br stretching vibration for bromoalkanes is typically found in the fingerprint region of the spectrum, between 600 and 500 cm⁻¹, and is often weak and less diagnostically reliable than the C-D stretch. missouri.edu

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Bond Type | Significance in 1-Bromoheptane-d7 |

|---|---|---|---|

| Symmetric & Asymmetric Stretching | 2850 - 2960 | C-H | Present due to the CH₂ groups at positions 1, 2, 3, and 4. uomustansiriyah.edu.iq |

| Symmetric & Asymmetric Stretching | ~2100 - 2200 | C-D | A clear diagnostic band indicating successful deuteration at positions 5, 6, and 7. msu.edu |

| Scissoring/Bending | ~1450 - 1470 | C-H | Confirms the presence of methylene (CH₂) groups. |

| Stretching | ~500 - 600 | C-Br | Confirms the presence of the bromo- functional group. missouri.edu |

Raman Spectroscopy for Complementary Vibrational Analysis of Deuterated Alkyl Halides

Raman spectroscopy is another form of vibrational spectroscopy that serves as a powerful complement to IR spectroscopy. acs.org While IR measures the absorption of light, Raman measures the inelastic scattering of light. A vibrational mode is "Raman active" if it causes a change in the molecule's polarizability. aps.org For centrosymmetric or highly symmetric molecules, some vibrations may be active in Raman but forbidden in IR, and vice-versa. For less symmetric molecules like 1-bromoheptane, most vibrations are active in both, but their relative intensities can differ dramatically.

This difference in intensity provides complementary information. For alkyl halides, the carbon-halogen (C-X) bond stretch is often a strong and easily identifiable peak in the Raman spectrum, whereas it can be weak in the IR spectrum. aps.org This is because the C-Br bond is highly polarizable.

Similar to IR spectroscopy, the C-D stretching vibrations in 1-Bromoheptane-d7 produce a strong signal in a distinct spectral region around 2100-2200 cm⁻¹. acs.org This area is often called the "bio-orthogonal" or "cell-silent" region in biological studies because it is free of signals from endogenous molecules like proteins and lipids, making deuterated probes excellent for imaging in complex biological systems. acs.org

By using both IR and Raman spectroscopy, a more complete picture of the vibrational characteristics of this compound can be obtained.

Computational and Theoretical Investigations of Deuterated Bromoalkanes

Quantum Chemical Calculations for Prediction of Isotopic Effects

Quantum chemical calculations are a cornerstone for predicting and understanding kinetic isotope effects (KIEs), which are the changes in reaction rates upon isotopic substitution. faccts.de The primary cause of KIEs is the difference in zero-point energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. faccts.de Due to its greater mass, deuterium (B1214612) has lower vibrational frequencies in a chemical bond compared to hydrogen. faccts.de This results in a lower ZPE for a C-D bond than for a C-H bond. faccts.de

For a reaction involving the cleavage of this bond, more energy is required to break the C-D bond, typically leading to a slower reaction rate for the deuterated compound. This is known as a primary KIE. Quantum chemical calculations can predict the vibrational frequencies of both the reactant and the transition state for the light (H) and heavy (D) isotopologues. From these frequencies, the ZPEs can be determined, and the KIE can be calculated.

For example, in the H-atom abstraction from methane (B114726) by a hydroxyl radical, a significant KIE is observed and can be accurately predicted using quantum calculations. faccts.de The calculated imaginary frequencies for the transition states of the hydrogen and deuterium transfer reactions directly reflect the mass difference and are crucial for calculating the activation barriers. faccts.de

Table 1: Illustrative Calculated Vibrational Frequencies and Zero-Point Energies for C-H vs. C-D Bonds This table presents representative data for a simple alkane to illustrate the principles that apply to 1-Bromoheptane-d7.

Secondary kinetic isotope effects (SKIEs) also occur, where the substituted isotope is not directly involved in bond breaking or formation. For 1-bromoheptane-d7, deuteration at positions 5, 6, and 7 would lead to SKIEs in reactions at the C1-Br bond. These effects arise from changes in vibrational frequencies at the transition state compared to the reactant. wikipedia.org For instance, a change in hybridization from sp³ to sp² at a reaction center can lead to a normal SKIE (kH/kD > 1), while a change from sp² to sp³ can cause an inverse SKIE (kH/kD < 1). wikipedia.org Computational models can calculate these subtle changes, providing valuable clues about the structure of the transition state. acs.org

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. sumitomo-chem.co.jp It is particularly valuable for studying reaction mechanisms, as it can be used to map out the potential energy surface of a reaction, locating reactants, products, intermediates, and, crucially, transition states. sumitomo-chem.co.jpmdpi.com

For a molecule like 1-bromoheptane-d7, DFT can be employed to study various reactions, such as nucleophilic substitution (SN2) or elimination (E2) reactions. The process involves:

Geometry Optimization: The structures of the reactants, products, and transition state are optimized to find their lowest energy conformations. arxiv.org

Frequency Calculations: These are performed to confirm the nature of the stationary points. Reactants and products will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. faccts.de

By performing these calculations for both 1-bromoheptane (B155011) and its d7-isotopologue, DFT can provide a quantitative prediction of the kinetic isotope effect. faccts.de These theoretical studies are essential for distinguishing between possible reaction mechanisms. For example, DFT calculations have been used to elucidate the mechanisms of bromination of alkynes and cycloaddition reactions, demonstrating the method's ability to handle complex reaction pathways. mdpi.comresearchgate.net

Table 2: Representative DFT-Calculated Activation Energies for a Haloalkane Reaction This table shows hypothetical but realistic data for an E2 elimination reaction to illustrate the application of DFT. Specific values for 1-Bromoheptane-d7 would require a dedicated computational study.

Molecular Dynamics Simulations for Conformational Analysis of Deuterated Alkane Chains

While quantum chemical calculations focus on the electronic structure and energetics of specific molecular geometries, Molecular Dynamics (MD) simulations are used to study the motion and conformational behavior of molecules over time. researchgate.net For a flexible molecule like 1-bromoheptane-d7, the long alkyl chain can adopt numerous conformations through rotation around its carbon-carbon single bonds.

MD simulations model the molecule using a force field, which is a set of parameters that describe the potential energy of the system as a function of atomic positions. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, providing a detailed picture of the molecule's dynamics. researchgate.net

For long-chain alkanes, MD simulations can reveal:

Conformational Preferences: The relative populations of different conformers, such as the lower-energy anti (staggered) and higher-energy gauche conformations.

Chain Dynamics: How the chain flexes, rotates, and folds.

Solvent Effects: How the presence of a solvent influences the conformational landscape.

Table 3: Typical Conformational Parameters for Alkane Chains from MD Simulations This table presents general parameters that can be obtained from MD simulations of long-chain alkanes like heptane.

Theoretical Models for Understanding Carbon-Deuterium Bond Properties and Energetics

The fundamental differences between C-H and C-D bonds can be understood through simple but powerful theoretical models, most notably the harmonic oscillator model for a diatomic molecule.

Vibrational Frequency: The vibrational frequency (ν) of a bond is proportional to the square root of the force constant (k) divided by the reduced mass (μ) of the two atoms. Electronically, the C-H and C-D bonds are nearly identical, so their force constants are very similar. pearson.com However, the reduced mass of the C-D system is greater than that of the C-H system. This directly leads to a lower vibrational frequency for the C-D bond. The approximate relationship is: ν_CD ≈ ν_CH / √2 This explains why C-D stretching vibrations appear at a much lower frequency (around 2100-2200 cm⁻¹) in infrared spectra compared to C-H stretches (around 2900-3000 cm⁻¹). nih.gov

Zero-Point Energy (ZPE): The lowest possible vibrational energy for a bond is its ZPE, given by E_ZPE = (1/2)hν, where h is Planck's constant. Since the vibrational frequency (ν) is lower for the C-D bond, its ZPE is also lower. faccts.de This difference in ZPE is the primary origin of most kinetic isotope effects. nih.gov

Bond Dissociation Energy (BDE): The BDE is the energy required to break a bond homolytically. Because the C-D bond has a lower ZPE, it sits (B43327) lower in its potential energy well compared to the C-H bond. Since both bonds dissociate to the same energy level (separated atoms), more energy must be supplied to break a C-D bond than a C-H bond. Therefore, the C-D bond is effectively stronger.

Table 4: Comparison of C-H and C-D Bond Energetic Properties

These theoretical models provide the fundamental basis for interpreting the results from more complex quantum chemical calculations and MD simulations on molecules like 1-Bromoheptane-5,5,6,6,7,7,7-d7.

Q & A

Q. What is the significance of deuteration at positions 5,5,6,6,7,7,7 in 1-bromoheptane for NMR studies?

Deuteration at these positions minimizes signal interference from protons in NMR spectroscopy, allowing precise tracking of molecular dynamics or reaction pathways at the non-deuterated sites. The high isotopic purity (98–99 atom% D, as noted in synthesis protocols ) ensures minimal background noise, critical for kinetic isotope effect (KIE) studies.

Q. Which spectroscopic methods are most effective for characterizing isotopic purity and structure?

- Mass spectrometry (MS): Quantifies deuterium incorporation via molecular ion fragmentation patterns.

- Proton NMR: Identifies residual proton signals at non-deuterated positions (e.g., positions 1–4 in the heptane chain).

- Elemental analysis: Validates stoichiometric consistency with expected deuterium content .

Q. What synthetic routes are documented for preparing this deuterated alkyl bromide?

The compound is typically synthesized via nucleophilic substitution reactions using deuterated precursors. For example:

- Deuterated alcohol precursor: React deuterated heptanol (e.g., heptanol-5,5,6,6,7,7,7-d7) with HBr under acidic conditions.

- Isotopic labeling kits: Commercial deuterium sources (e.g., CDN isotopes) provide 98–99 atom% D-labeled intermediates .

Q. What safety protocols are essential when handling this compound?

- Flammability: Store away from ignition sources (flash point: ~60°C ).

- Toxicity: Use fume hoods to avoid inhalation (classified as [危]4-2-III in safety data ).

- Isotopic waste disposal: Follow guidelines for deuterated organic waste to prevent environmental contamination.

Advanced Research Questions

Q. How does steric hindrance from deuterium substitution influence reaction mechanisms?

Deuterium’s larger atomic radius compared to hydrogen increases steric bulk at positions 5–7, potentially slowing SN2 reactions due to crowded transition states. This effect is critical in designing alkylation reactions where regioselectivity depends on steric accessibility .

Q. What strategies prevent isotopic dilution in multi-step syntheses using this compound?

- Protecting groups: Shield reactive sites to avoid proton-deuterium exchange.

- Anhydrous conditions: Minimize contact with protic solvents (e.g., H2O) that could introduce protons.

- Catalyst selection: Use deuterium-compatible catalysts (e.g., D2O-soluble palladium complexes) to maintain isotopic integrity .

Q. How do computational models predict reactivity differences between deuterated and non-deuterated analogs?

- Density Functional Theory (DFT): Calculates energy barriers for reactions like SN2, accounting for deuterium’s mass and steric effects.

- Molecular dynamics simulations: Model isotopic effects on solvation and transition-state geometries. Tools like PubChem’s retrosynthesis AI (e.g., Pistachio, Reaxys) validate synthetic feasibility .

Q. Can QSPR models predict physical-chemical properties of deuterated alkyl bromides?

Quantitative Structure-Property Relationship (QSPR) models use descriptors like molar mass , polarizability , and deuterium substitution patterns to predict properties such as boiling point (e.g., ~180°C for non-deuterated 1-bromoheptane ) or solubility. Neural networks trained on datasets from compounds like 1-bromohexane (C6H13Br) improve accuracy for deuterated analogs .

Q. How does the deuterium labeling pattern affect bioactivity in S-alkyl derivatives?

Docking studies suggest that deuterium at terminal positions (e.g., C5–C7) enhances metabolic stability in S-alkyl triazole derivatives, prolonging antifungal or anti-inflammatory activity. However, odd-even carbon chain effects (observed in non-deuterated analogs ) may require recalibration for deuterated systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.